4-(2-{[2-(4-methoxyphenyl)-1-oxo-1H-inden-3-yl]amino}ethyl)benzenesulfonamide
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Overview
Description
4-(2-{[2-(4-METHOXYPHENYL)-1-OXO-1H-INDEN-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[2-(4-METHOXYPHENYL)-1-OXO-1H-INDEN-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenyl derivatives with indene-1,3-dione, followed by amination and sulfonation reactions. The reaction conditions often require the use of catalysts such as palladium or nickel, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of dual catalysts, such as Co-NiO, has been reported to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(2-{[2-(4-METHOXYPHENYL)-1-OXO-1H-INDEN-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
4-(2-{[2-(4-METHOXYPHENYL)-1-OXO-1H-INDEN-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 4-(2-{[2-(4-METHOXYPHENYL)-1-OXO-1H-INDEN-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
4-(2-{[2-(4-METHOXYPHENYL)-1-OXO-1H-INDEN-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22N2O4S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-[2-[[2-(4-methoxyphenyl)-3-oxoinden-1-yl]amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C24H22N2O4S/c1-30-18-10-8-17(9-11-18)22-23(20-4-2-3-5-21(20)24(22)27)26-15-14-16-6-12-19(13-7-16)31(25,28)29/h2-13,26H,14-15H2,1H3,(H2,25,28,29) |
InChI Key |
ZGMNGMFLRCDADI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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